4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine synthesis pathway
4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds, including kinase inhibitors and antiviral agents like remdesivir.[1][4] Its unique bridgedhead nitrogen structure and similarity to purine nucleosides make it a focal point in medicinal chemistry.[5][6] This technical guide provides a comprehensive, in-depth exploration of a key synthesis pathway for a specific, functionalized derivative: 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine . This document is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying scientific rationale for each step. We will delve into the mechanistic considerations, reagent selection, and practical insights necessary for the successful synthesis of this important intermediate.
Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Core
The pyrrolo[2,1-f][1][2][3]triazine ring system is a cornerstone in the development of modern therapeutics. Its derivatives have demonstrated a wide array of biological activities, including but not limited to, inhibitors of key signaling pathways like the Hedgehog pathway and receptor tyrosine kinases such as VEGFR-2.[3][4][7] The versatility of this scaffold allows for substitutions at various positions, enabling fine-tuning of its pharmacological properties. The target molecule of this guide, 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine, is a valuable intermediate. The chloro group at the 4-position serves as a reactive handle for nucleophilic substitution, allowing for the introduction of various functional groups, while the methylsulfanyl group at the 2-position modulates the electronic properties and can also be a site for further modification.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine points to a key precursor, 2-(methylsulfanyl)pyrrolo[2,1-f]triazin-4(3H)-one . This intermediate can be accessed through the cyclization of an N-aminated pyrrole derivative. The overall synthetic strategy is therefore a multi-step process that begins with a suitably substituted pyrrole ester.
Caption: Retrosynthetic pathway for 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine.
The Synthesis Pathway: A Step-by-Step Elucidation
The synthesis of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine can be systematically approached in four key stages, starting from a commercially available pyrrole derivative.
Stage 1: N-Amination of Methyl Pyrrole-2-carboxylate
The journey begins with the introduction of a crucial N-N bond, a defining feature of the triazine ring. This is achieved through the N-amination of a suitable pyrrole precursor.
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Starting Material: Methyl pyrrole-2-carboxylate
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Objective: To introduce an amino group onto the pyrrole nitrogen.
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Reaction: Electrophilic amination.
Protocol:
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To a solution of methyl pyrrole-2-carboxylate in a suitable aprotic solvent (e.g., anhydrous DMF), add a strong base such as sodium hydride (NaH) portion-wise at 0°C to deprotonate the pyrrole nitrogen.
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After stirring for a short period to ensure complete deprotonation, an aminating agent is introduced. A common and effective choice is O-(diphenylphosphinyl)hydroxylamine or chloramine (NH₂Cl).[1]
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The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction is carefully quenched with water and the product, N-amino methyl pyrrole-2-carboxylate, is extracted with an organic solvent.
Expert Insight: The choice of the aminating agent is critical. While chloramine is effective, it can be unstable. O-(diphenylphosphinyl)hydroxylamine is often preferred for its stability and high reactivity in this context. The anhydrous conditions are paramount to prevent quenching of the sodium hydride and the anionic intermediate.
Stage 2: Formation of the Thiourea Moiety
With the N-amino group in place, the next step is to build the foundation of the triazine ring by introducing the carbon and sulfur atoms that will become part of the final heterocyclic system.
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Starting Material: N-amino methyl pyrrole-2-carboxylate
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Objective: To form a thiourea derivative which will facilitate the subsequent cyclization.
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Reaction: Acylation with an isothiocyanate.
Protocol:
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The crude N-amino methyl pyrrole-2-carboxylate is dissolved in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
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Benzoyl isothiocyanate is added to the solution. The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbon of the isothiocyanate.
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The reaction mixture is stirred at room temperature. The progress can be monitored by TLC.
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After completion, the solvent is removed under reduced pressure to yield the corresponding N-(N-(methoxycarbonyl)pyrrol-1-yl)thiourea derivative.
Stage 3: Hydrolytic Cyclization and S-Methylation to form 2-(Methylsulfanyl)pyrrolo[2,1-f]triazin-4(3H)-one
This stage is a pivotal transformation where the bicyclic pyrrolo[2,1-f]triazin-4(3H)-one core is forged. This is followed by an S-methylation to install the methylsulfanyl group.
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Starting Material: N-(N-(methoxycarbonyl)pyrrol-1-yl)thiourea derivative
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Objective: To construct the pyrrolotriazinone ring and introduce the methylthio group.
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Reaction: Intramolecular cyclization followed by methylation.
Protocol:
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The thiourea derivative from the previous step is subjected to hydrolytic cyclization. This is typically achieved by heating in an aqueous basic solution, such as 2 M sodium hydroxide (NaOH).[1] The base facilitates the removal of the benzoyl protecting group and promotes the intramolecular cyclization.
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The resulting intermediate is a thiol.
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Without isolation of the thiol, a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added directly to the reaction mixture.
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The reaction is stirred until the S-methylation is complete.
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The mixture is then neutralized with an acid (e.g., HCl) to precipitate the product, 2-(methylsulfanyl)pyrrolo[2,1-f]triazin-4(3H)-one .[8][9]
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The solid product is collected by filtration, washed with water, and dried.
Stage 4: Chlorination to Yield 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine
The final step is the conversion of the hydroxyl group (in the tautomeric form of the pyrrolotriazinone) into a chloro group, which is a versatile handle for further chemical modifications.
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Starting Material: 2-(Methylsulfanyl)pyrrolo[2,1-f]triazin-4(3H)-one
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Objective: To replace the 4-oxo group with a chlorine atom.
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Reaction: Deoxychlorination.
Protocol:
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The 2-(methylsulfanyl)pyrrolo[2,1-f]triazin-4(3H)-one is treated with a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[1]
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The reaction is typically performed by heating the substrate in neat POCl₃ or in a high-boiling inert solvent.
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The reaction mixture is heated at reflux for several hours until the starting material is consumed (monitored by TLC).
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After completion, the excess POCl₃ is carefully removed under reduced pressure.
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The residue is then cautiously quenched by pouring it onto crushed ice.
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The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.
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The solid product, 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine , is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography.
Trustworthiness through Self-Validation: Each step in this synthesis pathway has a clear, expected outcome that can be verified through standard analytical techniques such as TLC, NMR spectroscopy, and mass spectrometry. The purity of the intermediates is crucial for the success of the subsequent steps. For instance, the complete conversion of the pyrrolotriazinone to the chlorinated product in the final step is essential and can be confirmed by the disappearance of the N-H proton and the characteristic shift in the aromatic protons in the ¹H NMR spectrum.
Caption: Detailed workflow for the synthesis of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine.
Quantitative Data Summary
While specific yields can vary based on reaction scale and optimization, the following table provides expected ranges based on literature for analogous transformations.
| Step | Transformation | Reagents | Typical Yield |
| 1 | N-Amination | NaH, NH₂Cl | 60-75% |
| 2 | Thiourea Formation | Benzoyl isothiocyanate | 85-95% |
| 3 | Cyclization & S-Methylation | NaOH, CH₃I | 70-85% |
| 4 | Chlorination | POCl₃ | 75-90% |
Conclusion
The synthesis of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine is a well-defined, multi-step process that provides access to a highly valuable and versatile intermediate in drug discovery. By understanding the underlying chemical principles and the rationale for each experimental choice, researchers can confidently and efficiently produce this key building block. The pathway described herein, beginning from a simple pyrrole ester and proceeding through key N-amination, cyclization, and chlorination steps, represents a robust and reproducible approach. The insights provided in this guide are intended to empower scientists to not only replicate this synthesis but also to adapt and innovate upon it for the creation of novel pyrrolo[2,1-f]triazine derivatives with potential therapeutic applications.
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